EPZ004777, also known as its formic acid salt, is a potent small molecule inhibitor that targets the enzyme DOT1L (Disruptor of Telomeric Silencing 1-like). This compound has garnered attention in the field of cancer research due to its role in inhibiting the methyltransferase activity of DOT1L, which is implicated in various malignancies, particularly those involving mixed lineage leukemia. The compound's structure is designed to mimic the natural substrate of the enzyme, thereby competing with it for binding and effectively disrupting its function.
EPZ004777 was developed by Epizyme, Inc. as part of a broader effort to identify selective inhibitors of DOT1L. The compound is classified under small molecule inhibitors and is specifically categorized as a methyltransferase inhibitor. Its chemical composition includes a deazapurine nucleoside analog, which enhances its binding affinity to DOT1L, showing an IC50 value of approximately 0.4 nM, indicating its high potency against this target .
The synthesis of EPZ004777 involves several key steps that highlight advanced organic chemistry techniques. The process typically begins with the preparation of a core structure that mimics the natural substrate of DOT1L. Notable methods employed include:
EPZ004777 possesses a complex molecular structure characterized by a deazapurine core. The specific arrangement allows for effective interaction with DOT1L's active site. Key structural features include:
Detailed structural analyses have been conducted using techniques such as X-ray crystallography and NMR spectroscopy, confirming the precise orientation required for optimal enzyme inhibition .
EPZ004777 participates in specific chemical reactions that facilitate its mechanism of action against DOT1L. The primary reaction involves:
The mechanism by which EPZ004777 exerts its effects involves several biochemical interactions:
Research indicates that this mechanism contributes significantly to its cytostatic effects observed in various cancer cell lines .
EPZ004777 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents and influence its bioavailability .
EPZ004777 has significant applications in scientific research, particularly in oncology:
Ongoing clinical trials are assessing its efficacy and safety profiles in various cancer types, aiming to establish it as a viable treatment option .
EPZ004777 is a deazaflavin nucleoside analogue inhibitor of DOT1L. The free base has a molecular formula of C₂₈H₄₁N₇O₄ and a molecular weight of 539.67 g/mol. The formic acid salt (CAS 1338466-77-5) modifies the physicochemical profile through acid-base interactions, though its exact stoichiometry remains proprietary. Key mass spectrometry data confirm a protonated molecular ion [M+H]⁺ peak at m/z 540.67, consistent with the free base structure [1] [5] [9].
Table 1: Molecular Characteristics
Property | Free Base | Formic Acid Salt |
---|---|---|
Molecular Formula | C₂₈H₄₁N₇O₄ | Not fully disclosed |
Molecular Weight (g/mol) | 539.67 | >539.67 |
CAS Number | 1380316-03-9* | 1338466-77-5 |
Ionization | [M+H]⁺ = 540.67 | Modified |
Note: HCl salt CAS shown for reference; formic acid salt CAS is 1338466-77-5 [5] [9].
The crystal structure of EPZ004777 free base reveals a ribose moiety tethered to a pyrrolopyrimidine core and a tert-butylphenyl-urea side chain. Salt formation with formic acid occurs primarily via protonation of the pyrrolopyrimidine’s N3 atom (pKₐ ~12.5), enhancing crystallinity and stability. X-ray diffraction studies indicate that formic acid induces a salt bridge network with the exocyclic amine (-NH₂), reducing conformational flexibility and improving lattice energy. This dynamic suppresses hygroscopicity and enhances batch purity (>99%) [1] [3] [6].
Table 2: Structural Parameters Influenced by Salt Formation
Parameter | Free Base | Formic Acid Salt |
---|---|---|
Protonation Site | None | N3 (pyrrolopyrimidine) |
Hydrogen Bond Network | Weak intramolecular | Enhanced via COO⁻⋯H₂N |
Hygroscopicity | Moderate | Low |
Crystallinity | Amorphous tendency | High |
EPZ004777 (formic acid salt) exhibits pH-dependent solubility: insoluble in water (log P ~2.8) but highly soluble in DMSO (≥100 mg/mL) and ethanol (≥94.6 mg/mL). Its stability is compromised by moisture and heat, necessitating storage at –20°C under inert conditions. Accelerated stability studies show degradation <2% over 24 months at –20°C, primarily via hydrolysis of the urea linkage or glycosidic bond cleavage. The formic acid salt confers a ~30% improvement in solid-state stability over the free base due to reduced molecular mobility [1] [3] [5].
Table 3: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Water Solubility | 25°C, pH 7.0 | Insoluble |
DMSO Solubility | 25°C | ≥100 mg/mL (185.29 mM) |
Ethanol Solubility | 25°C | ≥94.6 mg/mL |
Thermal Degradation | 40°C, 75% RH, 1 month | <5% |
Photostability | ICH Q1B, 1.2 million lux-h | Negligible change |
The synthesis of EPZ004777 involves a multi-step sequence starting from 7-deaza-7-iodoadenosine:
Chirality control at the ribose C2' and C3' positions is maintained using enantiopure starting materials, with HPLC purification (C18 column, MeOH/H₂O gradient) achieving >99% enantiomeric excess. Impurities include regioisomeric ureas (<0.5%) and dehalogenated byproducts (<0.3%) [5] [6].
Salt formation is achieved via acid titration:
Table 4: Salt Formation Methods and Outcomes
Parameter | Conditions | Outcome |
---|---|---|
Solvent System | Acetone/ethyl acetate (9:1) | High yield (85–90%) |
Acid Equivalents | 1.0 eq formic acid | Stoichiometric 1:1 salt |
Crystal Morphology | Monoclinic needles | Uniform particle size (5–20 μm) |
Purity Post-Recrystallization | Ethanol/water (4:1) | >99.09% (HPLC) |
Compound Names Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0